Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate
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Overview
Description
Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique hexahydrofuro[3,2-c]pyridine core, which is often explored for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate typically involves multiple steps:
Formation of the Hexahydrofuro[3,2-c]pyridine Core: This can be achieved through a series of cyclization reactions starting from simpler precursors such as amino alcohols and aldehydes. The cyclization is often catalyzed by acids or bases under controlled temperatures.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Addition of the tert-Butyl Group: The tert-butyl ester is typically formed by reacting the intermediate with tert-butyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the hexahydrofuro[3,2-c]pyridine core, potentially converting it into simpler pyridine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Simplified pyridine derivatives.
Substitution: Various substituted hexahydrofuro[3,2-c]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology
Biologically, Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is explored for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the treatment of diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydrofuro[3,2-c]pyridine Derivatives: These compounds share the core structure but differ in their substituents.
Benzyloxycarbonylamino Compounds: Compounds with the benzyloxycarbonyl group attached to different cores.
tert-Butyl Esters: Compounds with the tert-butyl ester group attached to various molecular frameworks.
Uniqueness
Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is unique due to its combination of the hexahydrofuro[3,2-c]pyridine core with the benzyloxycarbonyl and tert-butyl ester groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H28N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl (3aS,7R,7aR)-7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-11-15-9-10-25-17(15)16(12-22)21-18(23)26-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23)/t15-,16+,17+/m0/s1 |
InChI Key |
JNYOIJQETTZRFY-GVDBMIGSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@H]2[C@@H](C1)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCOC2C(C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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